Anicemycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

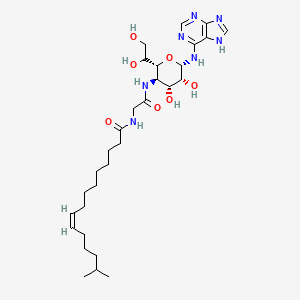

Anicemycin is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Cancer Research

Anisomycin has been extensively studied for its anticancer properties. It has demonstrated efficacy in inhibiting the growth of various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.

Case Studies and Findings

- Inhibition of Tumor Cell Growth : Research involving Streptomyces sp. TP-A0648 revealed that anisomycin effectively inhibits anchorage-independent growth in human ovarian cancer cells (SKOV-3) with a notable IC50 value .

- Breast Cancer Cell Lines : Anisomycin was shown to activate c-Jun N-terminal kinase (JNK) pathways in breast cancer cells, suggesting its potential as a therapeutic agent in this domain .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SKOV-3 | Not specified | Inhibition of anchorage-independent growth |

| MDA-MB-231 | 2.57 | Induction of apoptosis via JNK activation |

Neurobiology

Anisomycin's role in neurobiology is particularly intriguing due to its effects on memory processes. It has been implicated in studies related to memory consolidation and post-traumatic stress disorder (PTSD).

Case Studies and Findings

- Memory Consolidation : Anisomycin administration has been shown to disrupt the consolidation of traumatic memories in animal models, indicating its potential utility in PTSD treatment strategies .

- Neural Activity Suppression : Studies indicate that anisomycin can profoundly suppress neural activity, affecting neurotransmitter dynamics within the amygdala and hippocampus .

| Study Focus | Findings | Implications |

|---|---|---|

| Memory Disruption | Reduced anxiety-like behavior post-stress exposure | Potential treatment for PTSD symptoms |

| Neural Activity | Altered neuromodulatory agent concentrations | Challenges in interpreting behavioral study outcomes |

Immunology

Anisomycin also exhibits immunosuppressive properties, particularly through T-cell inhibition. This aspect has implications for transplantation medicine and autoimmune disease research.

Case Studies and Findings

- T-cell Inhibition : Anisomycin has been identified as an immunosuppressant that can inhibit T-cell activation, thereby reducing transplant rejection rates in murine models .

| Application | Effect | Potential Use Case |

|---|---|---|

| T-cell Suppression | Inhibition of activation | Transplantation and autoimmune disease management |

Propiedades

Fórmula molecular |

C30H49N7O7 |

|---|---|

Peso molecular |

619.8 g/mol |

Nombre IUPAC |

(Z)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadec-9-enamide |

InChI |

InChI=1S/C30H49N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h5,7,17-20,23,25-27,30,38-39,42-43H,3-4,6,8-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/b7-5-/t20?,23-,25-,26-,27+,30+/m1/s1 |

Clave InChI |

MHXSLJSEZYHPNN-CAKOVZNXSA-N |

SMILES isomérico |

CC(C)CCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

SMILES canónico |

CC(C)CCCC=CCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

Sinónimos |

anicemycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.